molecular formula C8H12N2O4S3 B130741 N-Deethyldorzolamide CAS No. 154154-90-2

N-Deethyldorzolamide

Cat. No.: B130741
CAS No.: 154154-90-2
M. Wt: 296.4 g/mol
InChI Key: HVURBRAECUMAHY-NJGYIYPDSA-N
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Description

N-Deethyldorzolamide, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O4S3 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Structural Identification

N-Deethyldorzolamide, as a metabolite in the human body, has been a subject of study in the context of metabolism and structural identification. A study by Negreira et al. (2016) explored the metabolism of nitracaine using human liver microsomes. They identified this compound as one of the metabolites, indicating its role in the metabolic pathways involving enzymes like CYP2B6 and CYP2C19.

Cytochrome P450 (CYP) Enzyme Interaction

The interaction of chemicals with the cytochrome P450 (CYP) enzymes, which are essential for drug metabolism, is another important area of research. For instance, Beijer et al. (2010) developed an assay to measure the inhibition of CYP1A activity in fish gill filaments, potentially useful for screening pollutants that inhibit this enzyme.

Role in Insect Repellent Action

Insect repellents like DEET (N,N-Diethyl-meta-toluamide) are studied for their interaction with various receptors and enzymes. Research by Ditzen et al. (2008) found that DEET inhibits responses in olfactory sensory neurons, affecting the insect's ability to detect odors. This research highlights the role of molecular interactions in the effectiveness of insect repellents.

Drug Interaction and Metabolism Studies

Studies like Rodrigues et al. (1987) focus on drug interactions and metabolism, crucial for understanding the effects and efficacy of pharmaceutical compounds. They investigated how antifungal agents interact with cytochrome P-450 proteins, indicating the significance of enzyme interactions in drug metabolism.

Properties

IUPAC Name

(4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S3/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12/h3-4,6H,2,9H2,1H3,(H2,10,13,14)/t4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVURBRAECUMAHY-NJGYIYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165545
Record name N-Deethyldorzolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154154-90-2
Record name N-Deethyldorzolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154154902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Deethyldorzolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEETHYLDORZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1043V1890
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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